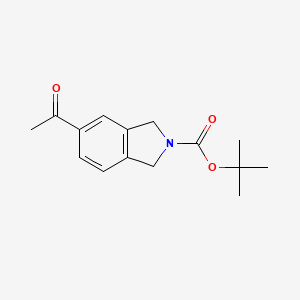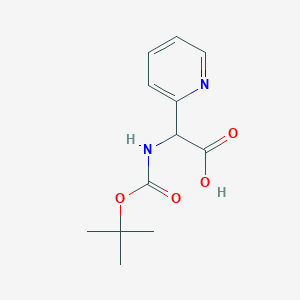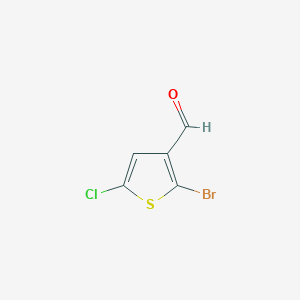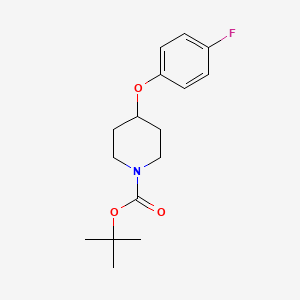
6-(Tetrahydro-thiopyran-4-YL)-1H-indole
Overview
Description
6-(Tetrahydro-thiopyran-4-YL)-1H-indole, also known as TTI, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has a wide range of potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 6-(Tetrahydro-thiopyran-4-YL)-1H-indole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 6-(Tetrahydro-thiopyran-4-YL)-1H-indole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 6-(Tetrahydro-thiopyran-4-YL)-1H-indole has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
6-(Tetrahydro-thiopyran-4-YL)-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and inhibit the growth of bacteria. 6-(Tetrahydro-thiopyran-4-YL)-1H-indole has also been shown to have neuroprotective effects, as it has been shown to protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(Tetrahydro-thiopyran-4-YL)-1H-indole in lab experiments is that it is relatively easy to synthesize and has a high yield. 6-(Tetrahydro-thiopyran-4-YL)-1H-indole is also stable under a wide range of conditions, which makes it easy to handle and store. One limitation of using 6-(Tetrahydro-thiopyran-4-YL)-1H-indole in lab experiments is that it can be expensive to synthesize, which may limit its use in some research projects.
Future Directions
There are many potential future directions for research on 6-(Tetrahydro-thiopyran-4-YL)-1H-indole. One area of research could be the development of new drugs based on 6-(Tetrahydro-thiopyran-4-YL)-1H-indole. Another area of research could be the development of new materials based on 6-(Tetrahydro-thiopyran-4-YL)-1H-indole, such as polymers and liquid crystals. Additionally, 6-(Tetrahydro-thiopyran-4-YL)-1H-indole could be studied further to better understand its mechanism of action and its potential use in the treatment of various diseases.
Scientific Research Applications
6-(Tetrahydro-thiopyran-4-YL)-1H-indole has been studied extensively for its potential applications in medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 6-(Tetrahydro-thiopyran-4-YL)-1H-indole has also been studied for its potential use as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier. In addition, 6-(Tetrahydro-thiopyran-4-YL)-1H-indole has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
properties
IUPAC Name |
6-(thian-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-3,6,9-10,14H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILXVYSCHAVKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696239 | |
| Record name | 6-(Thian-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetrahydro-thiopyran-4-YL)-1H-indole | |
CAS RN |
885273-12-1 | |
| Record name | 6-(Tetrahydro-2H-thiopyran-4-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Thian-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine](/img/structure/B1503924.png)
![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)


